TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE
Description
Properties
IUPAC Name |
tert-butyl N-[(5-methyl-1H-pyrazol-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(6-12-13-7)5-11-9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYRUMGJGKFQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl N-[(3-Methyl-1H-Pyrazol-4-yl)Methyl]Carbamate typically involves the following key steps:
- Starting Material: The synthesis begins with 3-methyl-1H-pyrazol-4-yl derivatives or related pyrazole precursors.
- Introduction of the Carbamate Group: The tert-butyl carbamate moiety is introduced to protect the amine functionality, commonly using tert-butoxycarbonyl (Boc) protecting group chemistry.
- Methylation and Functionalization: The methyl group on the pyrazole ring can be introduced or retained depending on the starting material.
- Purification: Final purification is often achieved by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity and yield.
This approach ensures selective protection of the amine group, facilitating further synthetic transformations without unwanted side reactions.
Detailed Preparation Methodology
Protection of Amino Group Using tert-Butoxycarbonyl (Boc) Group
- Reagents: Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine or sodium bicarbonate).
- Procedure: The amino group on the pyrazole derivative is reacted with (Boc)2O in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions (0–25°C).
- Outcome: Formation of the tert-butyl carbamate protecting group on the nitrogen, yielding this compound.
Methylation of Pyrazole Ring (if required)
Condensation and Coupling Reactions
- Reagents: Formaldehyde or paraformaldehyde may be used to introduce the methylene bridge linking the pyrazole and carbamate groups.
- Procedure: The pyrazole amine reacts with tert-butyl carbamate under reductive amination or Mannich-type reaction conditions.
- Catalysts: Acid or base catalysis may be employed to optimize reaction rates and yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | (Boc)2O, triethylamine, DCM | 0–25 °C | 70–85 | Mild conditions prevent pyrazole ring damage |
| Methylation (if needed) | Methyl iodide, base (K2CO3), acetone | Reflux or RT | 60–75 | Selective methylation at 3-position |
| Condensation/Methylene Linkage | Formaldehyde, acid catalyst, reductive amination | RT to 50 °C | 65–80 | Controlled pH critical for selectivity |
| Purification | Silica gel chromatography or preparative HPLC | Ambient | — | Ensures high purity and removal of side products |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR confirms the presence of tert-butyl group (singlet at ~1.4 ppm) and methyl group on pyrazole (~2.0 ppm).
- ^13C NMR shows characteristic carbamate carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm).
-
- Molecular ion peak consistent with molecular weight 211.26 g/mol (C10H17N3O2).
Melting Point: Reported melting points around 100–105°C confirm compound identity and purity.
Research Findings and Practical Notes
- The tert-butyl carbamate protecting group is stable under a variety of reaction conditions, facilitating multi-step syntheses.
- The pyrazole ring remains intact during protection and methylation steps, indicating the robustness of the synthetic route.
- This compound serves as a versatile intermediate for synthesizing heterocyclic compounds and pharmaceuticals, particularly in medicinal chemistry applications.
- Reaction optimization focuses on maximizing yield and purity while minimizing side reactions such as over-alkylation or decomposition of sensitive functional groups.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Amino Group Protection | Di-tert-butyl dicarbonate, base | Introduce Boc protecting group | 70–85 |
| Pyrazole Ring Methylation (optional) | Methyl iodide, base | Install methyl substituent at 3-position | 60–75 |
| Methylene Bridge Formation | Formaldehyde, acid catalyst | Link pyrazole to carbamate via methylene | 65–80 |
| Purification | Silica gel chromatography or HPLC | Isolate pure product | — |
Chemical Reactions Analysis
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating bacterial infections and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Differences :
- Heterocycle : Replaces pyrazole with a thiazole ring (sulfur and nitrogen atoms at positions 1 and 3).
- Substituents : Features a carbamothioyl (-C(=S)NH₂) group at the 4-position of the thiazole.
- Molecular Formula : C₁₀H₁₅N₃O₂S₂ (vs. pyrazole derivative’s C₁₀H₁₅N₃O₂).
Functional Implications :
- The carbamothioyl group introduces thioamide reactivity, enabling participation in metal coordination or nucleophilic substitution reactions.
- Higher molecular weight and sulfur content may reduce solubility in polar solvents compared to the pyrazole analog .
TERT-BUTYL METHYL(1H-PYRROLO[2,3-B]PYRIDIN-4-YL)CARBAMATE (CAS 900514-09-2)
Structural Differences :
- Heterocycle : Fused pyrrolopyridine system (bicyclic structure with nitrogen atoms).
- Substituents : Methyl group directly attached to the carbamate nitrogen.
- Molecular Formula : C₁₃H₁₇N₃O₂ (larger than the pyrazole derivative).
Functional Implications :
- Reduced hydrogen-bonding capacity compared to pyrazole due to fewer accessible lone pairs on nitrogen.
- Enhanced rigidity from the bicyclic structure may influence conformational stability in solution .
n-((3,5-Dimethylisoxazol-4-yl)methyl)pentan-2-amine
Structural Differences :
- Heterocycle : Isoxazole ring (oxygen and nitrogen at positions 1 and 2).
- Functional Group : Primary amine (-NH₂) instead of carbamate.
- Molecular Formula : C₁₁H₂₀N₂O.
Functional Implications :
- The isoxazole’s oxygen atom increases electronegativity, favoring dipole-dipole interactions.
- The amine group offers protonation sites, enhancing water solubility under acidic conditions.
Data Table: Comparative Analysis
Research Findings and Implications
- Hydrogen Bonding: Pyrazole derivatives exhibit dual hydrogen-bonding capacity (donor via NH and acceptor via adjacent N), whereas thiazole and isoxazole analogs prioritize acceptor roles due to lone pair orientation .
- Crystallography : Tools like SHELX enable precise determination of molecular packing; pyrazole carbamates may form distinct hydrogen-bonding networks compared to thiazole systems.
- Reactivity : Carbamothioyl groups in thiazole derivatives facilitate nucleophilic attacks at the thiocarbonyl center, unlike pyrazole carbamates, which are more hydrolysis-resistant.
Biological Activity
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE, known by its CAS number 1183233-93-3, is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.
- Molecular Formula : C₁₀H₁₇N₃O₂
- Molecular Weight : 211.26 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate linked to a methyl-pyrazole moiety, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit moderate antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests that while the compound may not be the most potent, it possesses a baseline efficacy against common pathogens.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Certain analogs have demonstrated significant inhibition of cancer cell proliferation across multiple types, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells). In particular, compounds derived from similar structures have been shown to induce apoptosis in cancer cells at concentrations as low as 1.0 μM . The mechanism often involves the activation of caspase pathways, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural characteristics. Modifications in the pyrazole ring and substituents can significantly alter biological activity. For example, the introduction of different functional groups has been shown to enhance inhibitory activity against specific targets such as p38 MAPK, with IC50 values reported as low as 13 nM for structurally similar compounds .
Research Findings and Case Studies
Q & A
Q. Key Considerations :
- Steric hindrance from the tert-butyl group may slow reaction kinetics; elevated temperatures (40–60°C) are often required .
- Alternative routes using Boc-protected intermediates (e.g., tert-butyl [(4-aminotetrahydro-2H-pyran-4-yl)methyl]carbamate) can guide regioselective modifications .
How is the compound characterized after synthesis?
Basic Research Question
Methodological Answer:
Rigorous characterization employs:
- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and pyrazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 255.74 for CHNO) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm to ensure >95% purity .
Q. Data Contradictions :
- Overlapping signals in NMR (e.g., pyrazole vs. carbamate protons) may require 2D techniques (COSY, HSQC) for resolution .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Methodological Answer:
Contradictions often arise from:
- Tautomerism in Pyrazole Rings : The 3-methyl-1H-pyrazole moiety can exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR (VT-NMR) to stabilize dominant tautomers .
- Rotameric States of the Carbamate Group : Dynamic rotational isomers can split signals. Employ NOESY experiments to identify spatial correlations between tert-butyl and pyrazole protons .
- Crystallographic Validation : X-ray diffraction provides unambiguous confirmation of bond lengths and angles. For example, SHELX software (via SHELXL refinement) resolves ambiguities in hydrogen bonding networks .
What strategies are used in X-ray crystallography for structural determination of carbamate derivatives?
Advanced Research Question
Methodological Answer:
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures yields suitable single crystals. For stubborn cases, vapor diffusion with ether/pentane is effective .
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces errors in hydrogen atom positioning .
- Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R_2$$^2(8) rings) critical for understanding packing interactions .
Q. Example Findings :
- The tert-butyl group often disrupts hydrogen-bonded networks, leading to less dense crystal packing compared to non-bulky analogs .
How can the bioactivity and target interactions of this compound be assessed?
Advanced Research Question
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates. IC values are determined via dose-response curves .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like pyrimidine-binding enzymes. The pyrazole ring often participates in π-π stacking with catalytic residues .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized proteins, revealing affinity (K) in nM-μM ranges .
Q. Contradictions :
- Discrepancies between in silico predictions and experimental IC may arise from solvation effects or protein flexibility. MD simulations (AMBER/CHARMM) refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
